2-(4-Acetylphenoxy)propanehydrazide
Description
2-(4-Acetylphenoxy)propanehydrazide is a hydrazide derivative characterized by a propane backbone substituted with a 4-acetylphenoxy group and a hydrazide functional group. Hydrazide derivatives are widely studied for their biological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects, as well as industrial applications such as corrosion inhibition . The acetylphenoxy substituent likely influences electronic and steric properties, affecting solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
2-(4-acetylphenoxy)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)9-3-5-10(6-4-9)16-8(2)11(15)13-12/h3-6,8H,12H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLCIYYIJYXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenoxy)propanehydrazide typically involves the reaction of 4-acetylphenol with 2-bromo-1-propanol to form 2-(4-acetylphenoxy)propanol, which is then converted to the hydrazide form using hydrazine hydrate . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenoxy)propanehydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .
Scientific Research Applications
2-(4-Acetylphenoxy)propanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Propanehydrazide derivatives vary primarily in their substituents, which dictate their chemical and biological behavior. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and membrane permeability but may reduce metabolic stability.
- Electron-donating groups (e.g., OCH₃) improve solubility and bioavailability .
- Bulkier substituents (e.g., biphenyl, naphthyl) increase steric hindrance, affecting target binding and selectivity .
Enzyme Inhibition and Anticancer Activity
- 2-(2-Fluoro-biphenyl)propanehydrazide derivatives : Exhibit potent in vitro rease inhibitory activity (Table-S1 in ), with IC₅₀ values ranging from 0.8–12.4 μM.
- 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives: Show cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values as low as 8.7 μM .
- Schiff base derivatives (e.g., carbazol-2-yl propanehydrazides) : Predicted to target microtubule-associated proteins and kinases, suggesting neuroprotective applications .
Analgesic and Antimicrobial Activity
- Mefenamic acid hydrazones : Demonstrate superior analgesic activity (ED₅₀ = 15–25 mg/kg) compared to mefenamic acid .
- 1,3,4-Oxadiazole derivatives : Exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) with inhibition zones up to 22 mm .
Pharmacokinetic and Pharmacodynamic Profiles
ADME-Tox Properties
- Schiff base derivatives (EZ)-N′-benzylidene propanehydrazides :
- 2-(4-Methoxyphenoxy)propanehydrazide: Predicted to cross the blood-brain barrier (BBB) due to moderate logP (2.1) .
Target Prediction
- SwissTargetPrediction : Hydrazide derivatives show affinity for kinases (e.g., MAPK, EGFR) and neurotransmitter receptors (e.g., serotonin receptors) .
Biological Activity
2-(4-Acetylphenoxy)propanehydrazide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a phenoxy group and an acetyl group, which contribute to its chemical properties and biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Phenoxy group : A benzene ring connected to an oxygen atom.
- Acetyl group : A carbonyl group (C=O) attached to a methyl group (CH₃).
- Hydrazide functional group : Characterized by the presence of a hydrazine (-NH-NH-) linkage.
This structural configuration allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bacterial cell death.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Protein Binding : The compound can bind to enzymes and receptors, altering their activity.
- Signal Transduction Pathways : It may influence pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Disruption of cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Study
In another investigation, researchers treated HeLa cells with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with treatment concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
